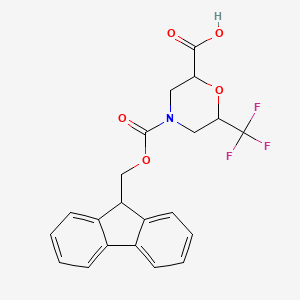

4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholine-2-carboxylic acid

Description

4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholine-2-carboxylic acid is a synthetic compound featuring a morpholine ring substituted with a trifluoromethyl (-CF₃) group at position 6 and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at position 2. The Fmoc group is widely used in peptide synthesis to temporarily block reactive amine functionalities, enabling stepwise assembly of complex molecules . The trifluoromethyl substituent enhances the compound’s metabolic stability and lipophilicity, making it valuable in medicinal chemistry and drug design.

Properties

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3NO5/c22-21(23,24)18-10-25(9-17(30-18)19(26)27)20(28)29-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZKWTMYGUSOZHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using the fluoren-9-ylmethoxycarbonyl (Fmoc) group. The Fmoc group is commonly introduced via reaction with fluoren-9-ylmethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine (TEA)

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium azide (NaN3) or alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted morpholines or fluoren-9-ylmethoxycarbonyl derivatives.

Scientific Research Applications

Synthetic Chemistry

The compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals. Its unique structure allows for the introduction of various functional groups, enabling the synthesis of complex molecules.

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit biological activity, making it a candidate for drug development. The trifluoromethyl group enhances lipophilicity, potentially improving the pharmacokinetic properties of drug candidates.

Peptide Synthesis

This compound is frequently used in solid-phase peptide synthesis as a protecting group. The fluorenylmethoxycarbonyl (Fmoc) group can be easily removed under mild conditions, which is advantageous for maintaining the integrity of sensitive functional groups during synthesis.

Biological Studies

Studies have shown that compounds containing this structure can interact with biological targets, leading to investigations into their mechanism of action and therapeutic potential. For instance, research has indicated potential applications in targeting specific enzymes or receptors involved in various diseases.

Case Study 1: Anticancer Activity

A study investigated the anticancer activity of derivatives based on this compound. The results showed significant inhibition of cancer cell proliferation through targeted kinase inhibition, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Peptide Synthesis Efficiency

In a comparative analysis of peptide synthesis methods, it was found that using this compound as a protecting group led to higher yields and purities of synthesized peptides compared to traditional methods. This efficiency highlights its importance in synthetic protocols within medicinal chemistry.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of Fmoc-protected heterocyclic carboxylic acids. Key structural analogs include:

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-2-carboxylic acid (CAS 139338-72-0)

- Difference : Lacks the trifluoromethyl group at position 4.

- Impact : Reduced lipophilicity and metabolic stability compared to the trifluoromethyl derivative. Similarity score: 0.88 .

4-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6,6-dimethylmorpholine-2-carboxylic acid Difference: Contains dimethyl (-CH₃) groups at position 6 instead of -CF₃.

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0)

- Difference : Piperazine ring replaces morpholine; acetic acid side chain appended.

- Impact : Piperazine’s basic nitrogen may enhance solubility, but the absence of a trifluoromethyl group reduces hydrophobic interactions in target binding .

1-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid (CAS 117322-30-2) Difference: Cyclopentane ring instead of morpholine; Fmoc group linked via amino rather than carbamate. Impact: Altered conformational flexibility and hydrogen-bonding capacity, affecting substrate recognition in enzymatic assays .

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs, enhancing membrane permeability .

- Stability : Fmoc derivatives are sensitive to basic conditions (e.g., piperidine), but the electron-withdrawing -CF₃ group may slightly stabilize the carbamate linkage against hydrolysis .

- Crystallinity : Morpholine derivatives with bulky substituents (e.g., -CF₃) often exhibit lower crystallinity, complicating purification via crystallization. This contrasts with dimethyl analogs, which crystallize more readily .

Biological Activity

4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholine-2-carboxylic acid, often referred to as Fmoc-morpholine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds by increasing their metabolic stability and lipophilicity. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : CHFN\O

- Molecular Weight : 353.37 g/mol

- CAS Number : 1629740-51-7

The biological activity of Fmoc-morpholine derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : The presence of the trifluoromethyl group enhances binding affinity to target enzymes through halogen bonding interactions. This property has been observed in various studies where similar compounds showed significant inhibition against cholinesterases and cyclooxygenases .

- Cell Membrane Permeability : The lipophilic nature of trifluoromethyl groups improves the permeability of these compounds across cell membranes, facilitating their interaction with intracellular targets .

- Receptor Agonism/Antagonism : Variants of Fmoc derivatives have been studied for their role as ligands for opioid receptors, demonstrating potential agonistic activity which could be beneficial in pain management therapies .

Table 1: Summary of Biological Activities

Case Studies

- Inhibition of Cholinesterases : A study evaluated the inhibition potential of various Fmoc derivatives against AChE and BChE, revealing that the trifluoromethyl group significantly enhanced inhibitory activity compared to non-fluorinated analogs. The compound exhibited an IC50 value of 19.2 µM against AChE, indicating moderate potency .

- Cytotoxicity Assessment : The cytotoxic effects were assessed in MCF-7 breast cancer cells, showing that the compound could induce apoptosis at higher concentrations, suggesting potential use in cancer therapy .

- Opioid Receptor Interaction : Research into synthetic peptide amides indicated that Fmoc derivatives could act as effective ligands for kappa opioid receptors, demonstrating both agonistic properties and potential therapeutic applications in pain relief strategies .

Q & A

Q. What is the role of the Fmoc group in this compound, and how does it facilitate peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) without disrupting other labile functional groups. The trifluoromethyl morpholine moiety may enhance solubility or modulate steric effects during coupling reactions. For analogs, Fmoc removal efficiency can be monitored via UV-Vis spectroscopy (absorption at 301 nm) or HPLC .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Engineering Controls : Use fume hoods to minimize inhalation risks, as acute toxicity via inhalation is classified under Category 4 (H332) .

- Storage : Store at 2–8°C in airtight containers to prevent degradation. Note that chronic toxicity data are unavailable, necessitating strict adherence to institutional safety guidelines .

Q. Which analytical methods are optimal for characterizing purity and stability?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can resolve impurities.

- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl3 confirms structural integrity, particularly the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+ for C₂₄H₂₃F₃N₂O₅: 489.16).

Stability studies should assess hydrolytic degradation under varying pH and temperature conditions .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield and reduce racemization?

- Coupling Reagents : Use HATU or PyBOP with DIEA in DMF to improve coupling efficiency for sterically hindered amines.

- Temperature Control : Conduct reactions at 0–4°C to minimize epimerization.

- Protecting Group Strategy : Introduce orthogonal protecting groups (e.g., Alloc for secondary amines) to enable selective deprotection . For example, analogs with propargylglycine side chains show reduced racemization when coupled at low temperatures .

Q. What experimental approaches evaluate the trifluoromethyl group’s impact on bioactivity?

- Comparative Assays : Synthesize analogs without the CF₃ group and test in enzyme inhibition assays (e.g., serine hydrolases) to isolate its electronic/steric effects.

- Computational Modeling : DFT calculations (e.g., Gaussian09) can predict charge distribution and binding affinity changes.

- Metabolic Stability : Incubate with liver microsomes to assess CF₃-mediated resistance to oxidative metabolism .

Q. How can researchers address the lack of comprehensive toxicity data for this compound?

- In Vitro Assays : Perform MTT assays on HEK293 or HepG2 cells to estimate IC₅₀ values.

- Zebrafish Embryo Toxicity (ZFET) : A cost-effective in vivo model for acute toxicity screening.

- Read-Across Analysis : Use data from structurally similar Fmoc-protected morpholine derivatives (e.g., acute oral LD₅₀ > 2,000 mg/kg in rats) to infer hazard potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.